Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate
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Overview
Description
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a pyridazine ring substituted with a chloro group at the 3-position, a phenyl group at the 6-position, and an ethyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-6-phenylpyridazine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound.
Phenyl Substitution: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction using phenyl lithium or phenyl magnesium bromide.
Esterification: The ethyl ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyridazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridazine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Scientific Research Applications
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
- Ethyl 3-chloro-6-ethylpyridazine-4-carboxylate
- Ethyl 3-chloro-6-phenylpyrimidine-4-carboxylate
Uniqueness
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its phenyl group at the 6-position and chloro group at the 3-position make it particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 3-chloro-6-phenylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-11(15-16-12(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVLRYKBDWPVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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